molecular formula C13H7Cl2F2NO B5112484 N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

Cat. No. B5112484
M. Wt: 302.10 g/mol
InChI Key: FPLBPRYXNNIQDR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide, commonly known as DFB, is a synthetic compound that has been used in scientific research for decades. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play an important role in regulating intracellular signaling pathways.

Scientific Research Applications

Structural and Mechanical Properties Analysis

  • Structural Characteristics: A study by Mondal et al. (2017) explored the structural, thermal, and mechanical properties of polymorphs of a closely related compound, N-(3,5-difluorophenyl)-2,4-difluorobenzamide. They highlighted the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. This research indicates the potential of N-(2,4-dichlorophenyl)-2,6-difluorobenzamide in similar structural analyses (Mondal et al., 2017).

Metabolic Pathways and Biochemistry

  • Metabolism Studies: Research by Chang (1978) using diflubenzuron, a derivative of this compound, investigated its metabolism in house flies. The study found significant aspects of diflubenzuron conjugation and excretion, which could be relevant for understanding the metabolism of this compound (Chang, 1978).

Synthesis and Chemical Reactions

  • Synthesis Techniques: The synthesis of 2,6-difluorobenzamide, a component of this compound, was detailed by Li Xiu-lian (2009). This study provided insights into the synthesis process, including fluorination and hydrolysis, offering a potential method for synthesizing this compound (Li Xiu-lian, 2009).
  • Chemical Reactions and Mechanisms: Wan Ming-hui (2014) synthesized a chemical reagent from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide, providing insights into reaction mechanisms and structural confirmation via various spectrometric methods. This could be relevant for understanding the reactivity of this compound (Wan Ming-hui, 2014).

Pesticidal Applications

  • Insecticidal Properties: Diflubenzuron, a variant of this compound, has been studied for its insecticidal properties, such as in controlling the pink bollworm and other pests. These studies suggestpotential uses of this compound in pest control and agricultural applications (Flint et al., 1977).

Molecular and Crystallography Studies

  • Molecular Conformation Analysis: Gowda et al. (2008) examined the molecular conformation of N-(2,4-dichlorophenyl)benzamide, a related compound. This study provides insight into the molecular structure and hydrogen bonding patterns, which could be relevant for understanding the properties of this compound (Gowda et al., 2008).

Chemical Degradation and Stability

  • Chemical Stability Analysis: Worobey and Webster (1978) investigated the degradation of diflubenzuron, specifically its behavior during reaction with perfluoroanhydrides. This study can provide insights into the chemical stability and degradation pathways of this compound (Worobey & Webster, 1978).

Safety and Hazards

The safety and hazards associated with “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-4-5-11(8(15)6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLBPRYXNNIQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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